molecular formula C14H21N B13589083 1-(2,4,5-Trimethylphenyl)cyclopentan-1-amine

1-(2,4,5-Trimethylphenyl)cyclopentan-1-amine

Cat. No.: B13589083
M. Wt: 203.32 g/mol
InChI Key: FCHCWHMDOFJIQZ-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethylphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This compound is characterized by a cyclopentane ring attached to an amine group and a 2,4,5-trimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2,4,5-Trimethylphenyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 2,4,5-trimethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound’s availability for research and development .

Chemical Reactions Analysis

1-(2,4,5-Trimethylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to produce secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,4,5-Trimethylphenyl)cyclopentan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethylphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(2,4,5-Trimethylphenyl)cyclopentan-1-amine can be compared with other similar compounds, such as:

    Cyclopentanamine derivatives: These compounds share the cyclopentane ring structure but differ in the substituents attached to the ring.

    Trimethylphenyl derivatives: These compounds have the 2,4,5-trimethylphenyl group but may have different functional groups attached to it.

The uniqueness of this compound lies in its specific combination of the cyclopentane ring and the 2,4,5-trimethylphenyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-(2,4,5-trimethylphenyl)cyclopentan-1-amine

InChI

InChI=1S/C14H21N/c1-10-8-12(3)13(9-11(10)2)14(15)6-4-5-7-14/h8-9H,4-7,15H2,1-3H3

InChI Key

FCHCWHMDOFJIQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2(CCCC2)N)C

Origin of Product

United States

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